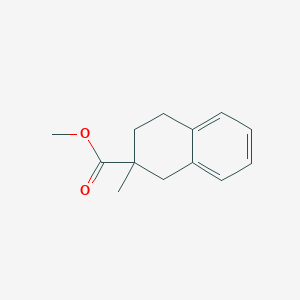

Methyl 2-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 2-methyl-3,4-dihydro-1H-naphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(12(14)15-2)8-7-10-5-3-4-6-11(10)9-13/h3-6H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYPOULSHGDOMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the esterification of 2-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid or ketone derivatives.

Reduction: Formation of 2-methyl-1,2,3,4-tetrahydronaphthalene-2-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Methyl 2-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylate serves as a versatile compound in various fields:

Organic Chemistry

- Building Block : It is used as a precursor for synthesizing more complex organic molecules. Its tetrahydronaphthalene core structure facilitates the formation of diverse derivatives through various chemical reactions such as oxidation and substitution .

Biological Studies

- Enzyme Interaction Studies : The compound is utilized in exploring biochemical pathways and enzyme interactions due to its ability to interact with hydrophobic regions of proteins.

Pharmaceutical Applications

- Drug Development : It acts as a precursor in the synthesis of pharmaceutical compounds. The compound's structure allows for modifications that can lead to bioactive derivatives with potential therapeutic effects .

Industrial Applications

- Specialty Chemicals Production : this compound is employed in producing specialty chemicals and materials used in various industries .

Case Study 1: Synthesis and Characterization

A study demonstrated the successful synthesis of this compound via acid-catalyzed esterification. The resulting compound was characterized using NMR spectroscopy and mass spectrometry to confirm its structure and purity exceeding 98% .

Research investigating the biological activity of derivatives synthesized from this compound revealed promising anticancer properties. Compounds derived from it exhibited significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Mechanism of Action

The mechanism of action of methyl 2-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The tetrahydronaphthalene core structure allows for interactions with hydrophobic regions of proteins and enzymes, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Similar structure but with an oxo group at the 1-position.

2-Methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid ethyl ester: An ethyl ester derivative with similar reactivity.

Methyl 6-methoxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Contains a methoxy group, adding different chemical properties.

Uniqueness

Methyl 2-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to its specific substitution pattern and the presence of the ester functional group, which allows for diverse chemical transformations and applications in various fields of research and industry .

Biological Activity

Methyl 2-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS Number: 117750-14-8) is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H16O2

- Molecular Weight : 204.28 g/mol

- CAS Number : 117750-14-8

- Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells. This is crucial for protecting against cellular damage and inflammation.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted to affect the activity of enzymes such as acetylcholinesterase, which can have implications for neurodegenerative diseases .

- Cell Proliferation : Research indicates that this compound can promote cell proliferation in certain types of cells, suggesting potential applications in regenerative medicine .

Antioxidant Properties

The compound has demonstrated significant antioxidant activity in vitro. It scavenges free radicals and reduces reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Neuroprotective Effects

In studies involving animal models of neurodegeneration, this compound showed promise in protecting neurons from oxidative damage. This suggests potential applications in treating conditions such as Alzheimer's disease .

Cardioprotective Effects

Research has indicated that the compound may exert cardioprotective effects by modulating calcium ion levels in cardiac cells. This action can help prevent ischemic damage during heart attacks .

Case Studies

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Dose-dependent Effects : The biological effects observed are often dose-dependent; higher concentrations tend to produce more pronounced effects.

- Synergistic Effects with Other Compounds : There is evidence suggesting that when combined with other antioxidants or therapeutic agents, the efficacy of this compound may be enhanced.

- Safety Profile : Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses; however, further studies are required to fully understand its long-term effects .

Q & A

Basic Question: What are the standard synthetic routes for Methyl 2-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylate, and how can reaction yields be optimized?

Answer:

The compound is typically synthesized via alkynylation reactions using tert-butyldiphenylsilyl (TBDPS)-protected ethynylbenziodoxolone (EBX) reagents. For example, starting from 2-methylallyl carboxylate precursors, DBU (1,8-diazabicycloundec-7-ene) acts as a base to deprotonate the substrate, enabling nucleophilic attack on the EBX reagent . Yield optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of substrate to reagent), reaction temperature (room temperature), and solvent choice (dichloromethane/pentane mixtures). Monitoring reaction progress via TLC (Rf ~0.3 in dichloromethane:pentane 5:1) ensures timely termination to minimize byproducts .

Basic Question: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- 1H-NMR : Peaks at δ 3.40–3.80 ppm (multiplet) correspond to methylene protons adjacent to the ester group, while aromatic protons appear at δ 7.40–7.80 ppm (doublets/double doublets) .

- Chromatography : RP-HPLC or TLC with dichloromethane:pentane systems verifies purity and identifies stereoisomers .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 231.15 for C14H16O2) .

Advanced Question: How can X-ray crystallography resolve stereochemical ambiguities in tetrahydronaphthalene derivatives?

Answer:

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides unambiguous stereochemical assignments. For example, the tert-butyldiphenylsilyl group’s spatial arrangement can be modeled via Olex2 or ORTEP-3, leveraging anisotropic displacement parameters to refine bond lengths and angles . Challenges like twinning or low-resolution data require iterative refinement cycles and validation with tools like PLATON to ensure structural accuracy .

Advanced Question: How should researchers design toxicological studies to assess metabolic pathways of naphthalene derivatives?

Answer:

Adopt the inclusion criteria from Toxicological Profiles (e.g., Table B-1):

- Species : Rodent models (rats/mice) for in vivo metabolism; human hepatocytes for in vitro assays .

- Endpoints : Hepatic cytochrome P450 activity, urinary metabolites (e.g., 1,2-dihydroxy-1,2-dihydronaphthalene), and oxidative stress markers (e.g., glutathione depletion) .

- Data Sources : Use PubMed/TOXCENTER query strings combining MeSH terms like "Naphthalenes/pharmacokinetics" and "Polycyclic Aromatic Hydrocarbons/toxicity" to collate relevant literature .

Advanced Question: How can conflicting data on environmental persistence of methylnaphthalenes be resolved?

Answer:

Contradictions in degradation rates (e.g., soil vs. aquatic systems) require:

- Controlled Experiments : Compare half-lives under standardized OECD 301 (aqueous biodegradation) and OECD 307 (soil adsorption) conditions.

- Computational Modeling : Apply EPI Suite’s BIOWIN or AOPWIN to predict degradation pathways, cross-referenced with experimental LC-MS/MS data on metabolite profiles .

- Meta-Analysis : Use PRISMA guidelines to synthesize data from heterogeneous studies, weighting results by sample size and methodology rigor .

Advanced Question: What computational strategies predict the reactivity of Methyl 2-methyltetralin carboxylate in catalytic systems?

Answer:

- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis sets optimize geometries and compute frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) using GROMACS to assess steric hindrance from the methyl/ester groups .

- Docking Studies : AutoDock Vina models interactions with enzymes like cytochrome P450 2E1, identifying potential metabolic hotspots .

Advanced Question: How do stereoelectronic effects influence the stability of Methyl 2-methyltetralin carboxylate derivatives?

Answer:

The ester group’s conjugation with the tetrahydronaphthalene ring creates stereoelectronic stabilization:

- Hyperconjugation : Electron donation from the methyl group’s C-H σ-bond into the carbonyl π* orbital reduces ring strain (evidenced by NBO analysis) .

- Steric Effects : Bulky substituents (e.g., TBDPS) hinder axial conformations, favoring equatorial positions in solution (validated by NOESY NMR cross-peaks) .

Basic Question: What literature search strategies are recommended for comprehensive reviews on methylnaphthalene derivatives?

Answer:

Use structured queries in PubMed/NTRL (Table B-2):

("2-Methylnaphthalene"[tw] OR "Methyl 2-methyltetralin carboxylate"[tw]) AND ("Pharmacokinetics"[mh] OR "Environmental Exposure"[mh])

Limit results to post-2003 studies and exclude reviews using filters like "NOT (review[ptyp])" . Grey literature (e.g., ATSDR reports) supplements peer-reviewed data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.